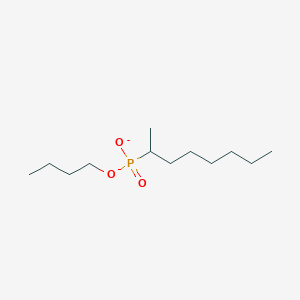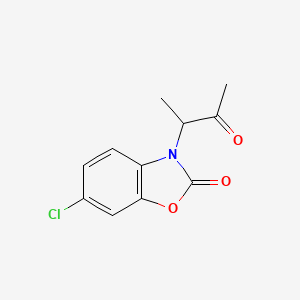
6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chlorine atom at the 6th position and a 3-oxobutan-2-yl group at the 3rd position of the benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the 3-Oxobutan-2-yl Group: This step involves the alkylation of the benzoxazole ring with a suitable 3-oxobutan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazoles with various functional groups.
科学的研究の応用
6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Chloro-1,3-benzoxazol-2(3H)-one: Lacks the 3-oxobutan-2-yl group.
3-(3-Oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one: Lacks the chlorine atom at the 6th position.
6-Methyl-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one: Has a methyl group instead of a chlorine atom at the 6th position.
Uniqueness
6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the chlorine atom and the 3-oxobutan-2-yl group, which can impart distinct chemical and biological properties. This combination of functional groups can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
113922-37-5 |
|---|---|
分子式 |
C11H10ClNO3 |
分子量 |
239.65 g/mol |
IUPAC名 |
6-chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H10ClNO3/c1-6(7(2)14)13-9-4-3-8(12)5-10(9)16-11(13)15/h3-6H,1-2H3 |
InChIキー |
VDNXBQFRTVRVBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)N1C2=C(C=C(C=C2)Cl)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


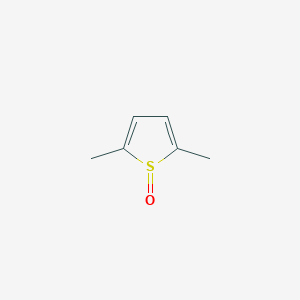
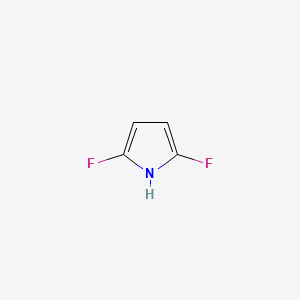


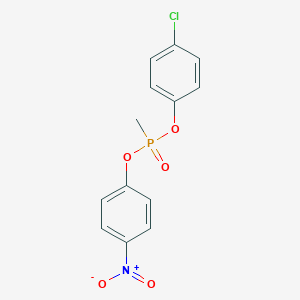

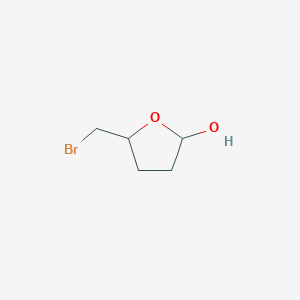
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)

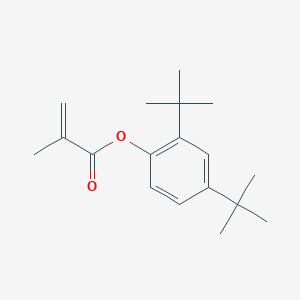
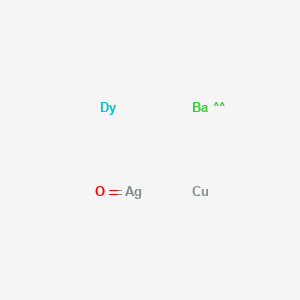
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
